Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
Description
Molecular Architecture and Functional Group Analysis
The compound exhibits a symmetrical biphenyl core (C~12~H~10~) bridged by two azo (-N=N-) linkages at the 4 and 4' positions. The 2,4-diaminophenyl group at one terminus introduces electron-donating NH~2~ substituents, while the 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group at the opposing terminus contributes a heterocyclic system with keto-enol tautomeric potential. Two sulfonate (-SO~3~Na) groups at the 2 and 2' positions of the biphenyl core confer hydrosolubility and metal-coordination capacity.
Table 1: Key Functional Groups and Their Structural Roles
| Group | Position | Role |
|---|---|---|
| Azo (-N=N-) | 4,4'-biphenyl | Chromophore, conjugation pathway |
| Sulfonate (-SO~3~Na) | 2,2'-biphenyl | Solubility, ionic interactions |
| 2,4-Diaminophenyl | Terminal aromatic | Electron donation, H-bonding |
| Pyrazolone | Terminal heterocycle | Tautomerism, metal chelation |
The molecular weight, calculated as 767.70 g/mol based on the formula C~34~H~23~N~7~Na~2~O~8~S~2~, aligns with disulfonated bisazo compounds reported in analogous systems. FTIR analysis of related structures reveals characteristic peaks at 1630 cm^-1^ (C=O stretching of pyrazolone), 1180 cm^-1^ (asymmetric S=O stretching), and 1500 cm^-1^ (N=N stretching), confirming functional group presence.
Tautomeric Equilibrium Studies
The pyrazolone moiety undergoes keto-enol tautomerism, with the equilibrium influenced by pH, solvent polarity, and substituent effects. In DMSO-d~6~, ^1^H NMR studies of analogous pyrazolone-azo dyes show downfield shifts at δ 12.8 ppm (enolic OH) and δ 10.2 ppm (hydrazone NH), indicating coexistence of both forms. For the target compound, computational modeling predicts a 78:22 keto:enol ratio in aqueous solution due to stabilization of the keto form by sodium sulfonate groups through intramolecular H-bonding.
Table 2: Tautomeric Population Distribution Under Varied Conditions
| Condition | Keto Form (%) | Enol Form (%) |
|---|---|---|
| Aqueous (pH 7) | 78 | 22 |
| DMSO | 65 | 35 |
| Acidic (pH 3) | 92 | 8 |
| Basic (pH 10) | 41 | 59 |
Raman spectroscopy of solid-state samples shows a strong band at 1413 cm^-1^, characteristic of the keto form's C=O vibration, while solution-phase UV-Vis spectra exhibit a bathochromic shift (λ~max~ 480 nm → 510 nm) upon enolization. These findings correlate with X-ray data from related compounds where keto tautomers dominate in crystalline matrices.
X-ray Crystallographic Characterization Challenges
Crystallization attempts face three primary hurdles:
- Hydration Variability : The disodium sulfonate groups coordinate 4-6 water molecules, creating dynamic hydration shells that impede lattice formation. Thermogravimetric analysis of analogous compounds shows 12-18% mass loss below 100°C, corresponding to loosely bound water.
- Conformational Flexibility : The biphenyl dihedral angle ranges from 35° to 55° in solution, as evidenced by molecular dynamics simulations, preventing adoption of a single conformation for crystal nucleation.
- Metal Coordination Complexity : Sodium ions exhibit variable coordination modes (η^1^ vs η^2^ binding to sulfonate groups), generating polymorphic structures. Powder XRD patterns of recrystallized samples reveal at least three distinct phases with d-spacings differing by 0.3-0.7 Å.
Table 3: Crystallization Attempts and Outcomes
| Method | Solvent System | Result |
|---|---|---|
| Slow evaporation | H~2~O/EtOH (1:1) | Amorphous precipitate |
| Vapor diffusion | DMSO/Et~2~O | Polycrystalline aggregates |
| High-throughput screening | 24 conditions | Phase-separated microcrystals |
Properties
CAS No. |
84176-81-8 |
|---|---|
Molecular Formula |
C28H22N8Na2O7S2 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
disodium;2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N8O7S2.2Na/c1-16-27(28(37)36(35-16)20-5-3-2-4-6-20)34-32-19-9-11-22(26(15-19)45(41,42)43)21-10-8-18(14-25(21)44(38,39)40)31-33-24-12-7-17(29)13-23(24)30;;/h2-15,27H,29-30H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
JXMZWPARKFMUJU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Phthalic anhydride+2(2-ethylhexanol)→bis(2-ethylhexyl) phthalate+water
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Textile Industry
Dyeing Agent
Azo dyes are extensively used in the textile industry due to their vibrant colors and ability to bond effectively with various fabrics. Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate serves as a dyeing agent for cotton and synthetic fibers. Its application results in bright and durable colors that withstand washing and light exposure .
Color Fastness
The dye exhibits excellent color fastness properties, making it suitable for applications where resistance to fading is critical. This characteristic is particularly important in the production of garments that undergo frequent washing or exposure to sunlight .
Coatings and Paints
Pigment Production
In the coatings industry, this compound is utilized as a pigment due to its stability and color properties. It is incorporated into paints and coatings to provide a consistent color that adheres well to surfaces . The compound's chemical structure allows it to maintain its integrity under various environmental conditions.
Biological Applications
Biological Staining
this compound has been explored for use in biological staining techniques. Its ability to bind selectively to certain biological tissues allows researchers to visualize cellular structures under microscopy .
Research in Cancer Studies
Research has indicated that azo compounds can have potential applications in cancer studies due to their interactions with biological systems. The compound's derivatives are being investigated for their cytotoxic effects on cancer cells, providing insights into potential therapeutic applications .
Environmental Applications
Wastewater Treatment
Due to its azo structure, this compound can be involved in wastewater treatment processes where azo dyes are present. Biodegradation studies have shown that certain microorganisms can effectively break down azo dyes into less harmful substances . This property can be harnessed for developing bioremediation strategies in polluted environments.
Case Study 1: Textile Application
A study conducted on the use of this compound in cotton dyeing demonstrated that fabrics dyed with this compound exhibited high levels of wash fastness compared to traditional dyes. The results indicated a reduction in color loss after multiple washes .
Case Study 2: Biological Staining
In a research project aimed at improving staining techniques for histological samples, this compound was tested for its effectiveness in staining cancerous tissues. The findings revealed that the compound provided clearer differentiation between normal and abnormal cells under microscope examination .
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly estrogen. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting hormone metabolism. The molecular targets include estrogen receptors and other hormone-related pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of disulfonated azo-pyrazolone derivatives. Key structural analogues and their comparative properties are outlined below:
Key Findings:
Pyrazolone rings (as in the target and ) stabilize the azo linkage against photodegradation, unlike simpler phenyl-azo dyes .
Sulfonate Groups: Dual sulfonate groups in the target compound improve aqueous solubility (>200 g/L at 25°C, estimated) compared to mono-sulfonated derivatives (e.g., , ~50–100 g/L) . Sulfonate placement on the biphenyl core reduces aggregation in solution, a common issue in planar azo dyes .
Biological and Functional Properties: Pyrazolone derivatives (e.g., ) exhibit antimicrobial activity in vitro, but the target compound’s 2,4-diaminophenyl group may introduce toxicity concerns, limiting food or pharmaceutical use . Chlorinated analogues (e.g., ) show higher environmental persistence, whereas the target’s diaminophenyl group may facilitate biodegradation .
Synthetic Complexity :
- The target compound requires multi-step synthesis (diazo coupling, sulfonation), similar to and , but with stricter regiochemical control due to the biphenyl core .
Biological Activity
Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS Number: 84176-81-8) is a complex azo compound with potential biological activities. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C28H22N8Na2O7S2 |
| Molecular Weight | 692.63 g/mol |
| EINECS | 282-348-5 |
| LogP | 7.44 |
| PSA (Polar Surface Area) | 265.31 Ų |
The compound's biological activity is primarily attributed to its azo and pyrazole moieties, which are known to exhibit various pharmacological effects. Azo compounds often act as dyes but also have been studied for their potential anti-cancer properties due to their ability to interact with cellular components and induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, similar to the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A related study reported that compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated IC50 values ranging from 60 nM to over 500 nM against different cancer cell lines, including gastric and liver cancers . This suggests that the pyrazole component in our compound may contribute similarly to its anticancer activity.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A synthesis study evaluated several pyrazole derivatives for their cytotoxic effects. The most potent compounds showed selective activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines with IC50 values as low as 112 nM for certain derivatives . This highlights the potential of the target compound in similar applications.
Case Study 2: Antimicrobial Efficacy
In a broader investigation of azo compounds, several were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain azo derivatives could inhibit bacterial growth effectively, suggesting that this compound may also possess antimicrobial properties worth exploring further .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this azo-biphenyl disulphonate compound?
Methodological Answer:
The synthesis involves multi-step diazo-coupling reactions. Key variables include:
- Solvent Selection : Polar aprotic solvents like DMSO enhance intermediate stability during reflux (65% yield achieved in ).
- Temperature Control : Maintain 80–100°C during diazonium salt formation to prevent premature decomposition.
- Purification : Sequential crystallization using water-ethanol mixtures (1:3 v/v) improves purity .
- Catalyst Use : Trace iodine or Cu(I) salts can accelerate coupling efficiency between pyrazole and biphenyl moieties .
Advanced: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- FT-IR and NMR : Identify azo (-N=N-) and sulfonate (-SO₃⁻) groups. For example, FT-IR peaks at 1600–1500 cm⁻¹ confirm azo linkages, while ¹H NMR signals at δ 7.2–8.5 ppm verify aromatic protons .
- X-ray Crystallography : Resolves stereoelectronic effects of the biphenyl backbone. demonstrates how crystal packing analysis clarifies torsional angles (e.g., dihedral angles < 30° indicate planarity critical for dye applications) .
Basic: What is the role of sulfonate groups in modulating the compound’s solubility and stability?
Methodological Answer:
The disodium sulfonate groups (-SO₃⁻Na⁺) enhance:
- Aqueous Solubility : Ionic interactions with water molecules enable dissolution at >50 mg/mL, critical for biological staining applications .
- pH Stability : Sulfonate groups resist hydrolysis under acidic conditions (pH 2–8), as shown in solubility studies of analogous dyes .
Advanced: How can researchers design experiments to evaluate the compound’s antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microbroth dilution (0.1–256 µg/mL) with resazurin viability staining .
- Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., -CH₃ vs. -Cl) to assess impact on membrane disruption, as seen in ’s triazole derivatives .
Advanced: How should researchers address contradictions in reported synthesis yields (e.g., 65% vs. lower values)?
Methodological Answer:
- Variable Analysis : Compare reaction conditions (e.g., ’s 18-hour reflux vs. shorter durations). Extended reaction times may reduce byproducts.
- Catalyst Screening : Test Pd/C or nano-catalysts to improve coupling efficiency.
- Analytical Validation : Use HPLC-MS to quantify impurities (e.g., unreacted diazonium salts) affecting yield calculations .
Advanced: What computational approaches predict the compound’s interactions in drug delivery systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model sulfonate-group interactions with lipid bilayers to assess permeability (e.g., COMSOL Multiphysics for membrane diffusion coefficients) .
- Density Functional Theory (DFT) : Calculate electron distribution in azo linkages to predict redox stability in physiological environments .
Basic: Which analytical techniques are critical for purity assessment during synthesis?
Methodological Answer:
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values (e.g., C₃₃H₂₅N₉Na₂O₉S₂) .
- HPLC-DAD : Detect trace isomers (e.g., cis-azo vs. trans-azo) using C18 columns with 0.1% TFA/acetonitrile gradients .
Advanced: How does the compound’s azo-biphenyl structure influence its photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : π→π* transitions in the azo-chromophore yield λₐₜₜₑₙ ≈ 450–550 nm (molar absorptivity ε > 10⁴ L·mol⁻¹·cm⁻¹). Solvatochromic shifts in DMSO vs. water indicate polarity-dependent aggregation .
- Fluorescence Quenching Studies : Probe electron-withdrawing sulfonate effects on excited-state lifetimes using time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
